molecular formula C14H16N2O4 B1352802 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid CAS No. 82603-64-3

6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid

Cat. No. B1352802
CAS RN: 82603-64-3
M. Wt: 276.29 g/mol
InChI Key: DVGUQZCXAITIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, or 6-DHQA, is an organic acid that has been studied extensively in recent years for its potential use in scientific research. 6-DHQA has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Mechanism of Action

Target of Action

The primary targets of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and various biochemical processes.

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of the neurotransmitter GABA on the GABAA receptor, which leads to increased inhibitory effects in the nervous system. Additionally, it acts as an inhibitor of carbonic anhydrase II , an enzyme that plays a significant role in the rapid interconversion of carbon dioxide and water into bicarbonate and protons.

Result of Action

The compound’s action results in anticonvulsant activity, as demonstrated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice . This suggests that the compound could potentially be used in the treatment of conditions like epilepsy.

properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGUQZCXAITIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid

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